molecular formula C13H21NO4 B567778 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 1366053-52-2

8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B567778
CAS No.: 1366053-52-2
M. Wt: 255.314
InChI Key: FBRWVUWBHWKVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Boc-8-azabicyclo[321]octane-2-carboxylic acid is a bicyclic compound with the molecular formula C13H21NO4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the azabicyclo[321]octane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This approach allows for the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 8-Boc-8-azabicyclo[32

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRWVUWBHWKVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium hydroxide (0.44 g, 7.8 mmol) was added into a solution of 8-tert-butyl 2-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate (840 mg, 3.12 mmol) in methanol (2 ml) and water (2 ml). The reaction solution was stirred at room temperature for 16 h, and 1.0 N HCl solution was added dropwise to adjust pH to 4. The resulting solution was extracted with EtOAc (50 ml, twice). The combined organic layers were washed with water (10 ml). The organic layer was separated, and dried over sodium sulfate. The solution was filtered, concentrated, and used in the next step without further purification.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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